molecular formula C23H23NO7 B11466043 methyl 4-{4-hydroxy-1-(2-methoxyethyl)-3-[(4-methoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate

methyl 4-{4-hydroxy-1-(2-methoxyethyl)-3-[(4-methoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate

Cat. No.: B11466043
M. Wt: 425.4 g/mol
InChI Key: WXGXRBIVCNMXDQ-ZZEZOPTASA-N
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Description

Methyl 4-[4-hydroxy-3-(4-methoxybenzoyl)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[4-hydroxy-3-(4-methoxybenzoyl)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate involves several steps, starting from simpler precursors. The key steps typically include:

    Formation of the pyrrole ring: This can be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the benzoyl group: This step involves the acylation of the pyrrole ring using a benzoyl chloride derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[4-hydroxy-3-(4-methoxybenzoyl)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-[4-hydroxy-3-(4-methoxybenzoyl)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-cancer properties.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-[4-hydroxy-3-(4-methoxybenzoyl)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation by binding to their active sites and preventing substrate access.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-hydroxybenzoate: Known for its use as a preservative in foods and cosmetics.

    Methyl 3-hydroxy-4-methoxybenzoate: Used in the synthesis of various organic compounds.

    Methyl 4-(hydroxymethyl)benzoate: Utilized in the synthesis of pharmaceuticals and other fine chemicals.

Uniqueness

Methyl 4-[4-hydroxy-3-(4-methoxybenzoyl)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate is unique due to its complex structure, which combines multiple functional groups, making it versatile for various chemical transformations and applications. Its potential biological activities also set it apart from simpler analogs.

Properties

Molecular Formula

C23H23NO7

Molecular Weight

425.4 g/mol

IUPAC Name

methyl 4-[(3Z)-3-[hydroxy-(4-methoxyphenyl)methylidene]-1-(2-methoxyethyl)-4,5-dioxopyrrolidin-2-yl]benzoate

InChI

InChI=1S/C23H23NO7/c1-29-13-12-24-19(14-4-6-16(7-5-14)23(28)31-3)18(21(26)22(24)27)20(25)15-8-10-17(30-2)11-9-15/h4-11,19,25H,12-13H2,1-3H3/b20-18-

InChI Key

WXGXRBIVCNMXDQ-ZZEZOPTASA-N

Isomeric SMILES

COCCN1C(/C(=C(\C2=CC=C(C=C2)OC)/O)/C(=O)C1=O)C3=CC=C(C=C3)C(=O)OC

Canonical SMILES

COCCN1C(C(=C(C2=CC=C(C=C2)OC)O)C(=O)C1=O)C3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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